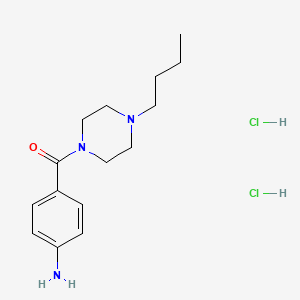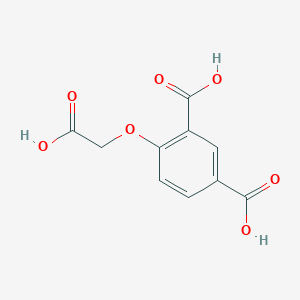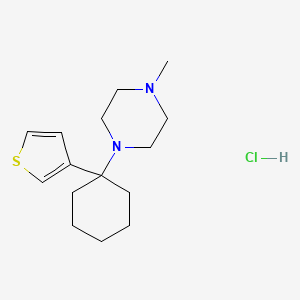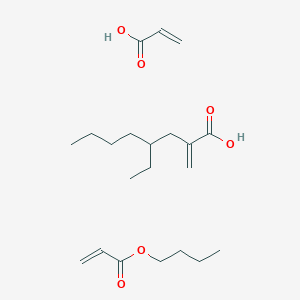
Butyl prop-2-enoate;4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl prop-2-enoate, 4-ethyl-2-methylideneoctanoic acid, and prop-2-enoic acid are organic compounds with significant applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Butyl prop-2-enoate (Butyl acrylate): This compound is synthesized through the esterification of acrylic acid and n-butanol.
4-ethyl-2-methylideneoctanoic acid: The synthesis of this compound involves the alkylation of octanoic acid derivatives under specific conditions, often using catalysts to facilitate the reaction.
Prop-2-enoic acid (Acrylic acid): Acrylic acid is produced industrially by the oxidation of propylene, using catalysts such as molybdenum and vanadium oxides.
Industrial Production Methods:
Butyl prop-2-enoate: Industrial production involves large-scale esterification processes with continuous distillation to ensure high purity and yield.
4-ethyl-2-methylideneoctanoic acid: Industrial methods may include batch processing with controlled reaction conditions to maintain product consistency.
Prop-2-enoic acid: Large-scale oxidation reactors are used to produce acrylic acid, with subsequent purification steps to remove by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Prop-2-enoic acid can undergo oxidation to form acetic acid and carbon dioxide.
Reduction: Butyl prop-2-enoate can be reduced to butanol and acrylic acid.
Substitution: 4-ethyl-2-methylideneoctanoic acid can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation of Prop-2-enoic acid: Acetic acid and carbon dioxide.
Reduction of Butyl prop-2-enoate: Butanol and acrylic acid.
Substitution of 4-ethyl-2-methylideneoctanoic acid: Halogenated octanoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Butyl prop-2-enoate: Used in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.
4-ethyl-2-methylideneoctanoic acid: Studied for its potential use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Prop-2-enoic acid: A key monomer in the production of superabsorbent polymers and water treatment chemicals.
Biology and Medicine:
Butyl prop-2-enoate: Investigated for its biocompatibility and potential use in medical adhesives.
4-ethyl-2-methylideneoctanoic acid: Explored for its antimicrobial properties and potential therapeutic applications.
Prop-2-enoic acid: Used in the development of drug delivery systems and biomedical hydrogels.
Industry:
Butyl prop-2-enoate: Widely used in the production of paints, coatings, and textiles.
4-ethyl-2-methylideneoctanoic acid: Utilized in the manufacture of specialty chemicals and additives.
Prop-2-enoic acid: Employed in the production of plastics, resins, and elastomers.
Mecanismo De Acción
Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming long-chain polymers through free radical mechanisms. 4-ethyl-2-methylideneoctanoic acid: Functions as an intermediate in organic synthesis, participating in various chemical reactions to form complex molecules. Prop-2-enoic acid: Undergoes polymerization to form polyacrylic acid, which can cross-link to create superabsorbent materials.
Comparación Con Compuestos Similares
Methyl prop-2-enoate: Similar to butyl prop-2-enoate but with a methyl group instead of a butyl group.
2-ethylhexyl prop-2-enoate: Another ester of acrylic acid with a longer alkyl chain.
2-methylprop-2-enoic acid: A derivative of acrylic acid with a methyl group.
Uniqueness:
Butyl prop-2-enoate: Offers a balance of flexibility and hardness in polymer applications.
4-ethyl-2-methylideneoctanoic acid: Unique due to its specific alkylation pattern, providing distinct chemical properties.
Prop-2-enoic acid: Highly versatile monomer used in a wide range of industrial applications.
Propiedades
Número CAS |
26710-97-4 |
|---|---|
Fórmula molecular |
C21H36O6 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C7H12O2.C3H4O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h10H,3-8H2,1-2H3,(H,12,13);4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5) |
Clave InChI |
RXXMHIYUJZXKIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC(=C)C(=O)O.CCCCOC(=O)C=C.C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


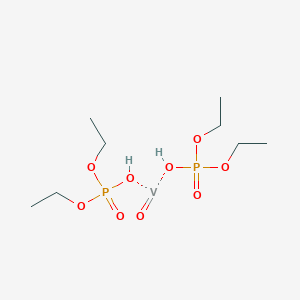
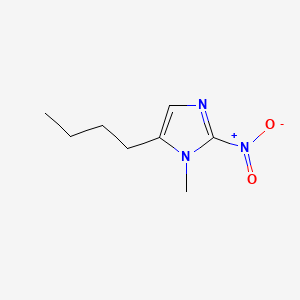
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
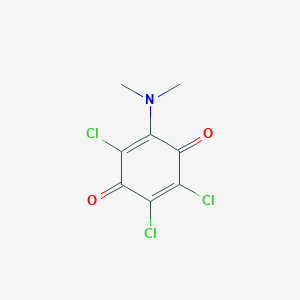
pentasilolane](/img/structure/B14698059.png)
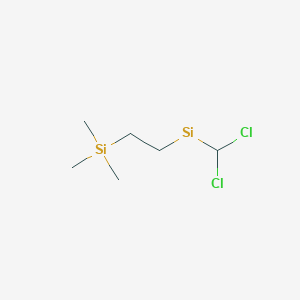
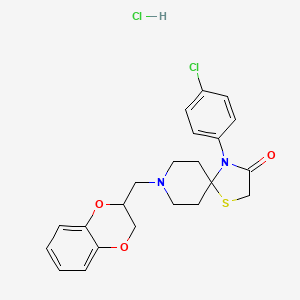
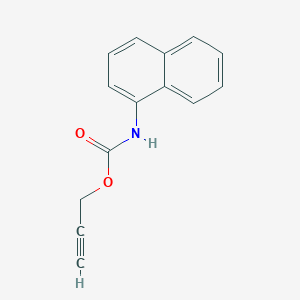

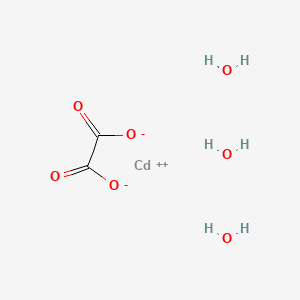
![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)
